5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid
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Overview
Description
5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), a bicyclic organic compound known for its versatile applications in organic synthesis. This compound is characterized by its unique bicyclic structure, which imparts distinct chemical properties, making it valuable in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid typically involves the protection of the amine groups in DABCO followed by carboxylation. One common method includes the reaction of DABCO with tert-butyl chloroformate under basic conditions to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction is usually carried out in an inert atmosphere to prevent moisture interference, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc-protected amine groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, revealing the free amine groups for further functionalization.
Cycloaddition Reactions: The bicyclic structure allows for participation in cycloaddition reactions, forming complex cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Cycloaddition: Reagents such as dienes and dienophiles are used under thermal or catalytic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid primarily involves its role as a nucleophile and base in organic reactions. The bicyclic structure and the presence of nitrogen atoms contribute to its high nucleophilicity and basicity. These properties enable the compound to participate in various catalytic processes, facilitating the formation of carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): The parent compound, known for its use as a catalyst and reagent in organic synthesis.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring, used in drug design for its improved physicochemical properties.
Bicyclo[1.1.1]pentane: Another bioisostere with applications in medicinal chemistry.
Uniqueness
5-(Tert-butoxycarbonyl)-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the Boc protecting group, which enhances its stability and allows for selective deprotection. This feature makes it a valuable intermediate in multi-step organic syntheses, providing versatility in the modification of its structure for various applications .
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-11(2,3)18-10(17)14-7-12(9(15)16)5-4-8(14)6-13-12/h8,13H,4-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKQDCKXCAFEMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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